4,5-Dihydroacenaphtho[5,4-d]thiazole
Description
4,5-Dihydroacenaphtho[5,4-d]thiazole is a fused heterocyclic compound featuring a thiazole ring annulated with an acenaphthene framework. This structure confers unique electronic and steric properties, making it a subject of interest in synthetic organic chemistry. The compound is synthesized via condensation reactions, as demonstrated in the formation of its 8-(furan-2-yl) derivative. For instance, Aleksandrov and Elchaninov (2017) reported that treating 1,2-dihydroacenaphthylen-5-amine with furoyl chloride followed by thionation with P₂S₅ and oxidation yields 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole . This derivative undergoes electrophilic substitutions (e.g., nitration, bromination) at either the furan ring or the acenaphthene moiety, depending on reaction conditions .
Properties
CAS No. |
108677-46-9 |
|---|---|
Molecular Formula |
C13H9NS |
Molecular Weight |
211.282 |
InChI |
InChI=1S/C13H9NS/c1-2-8-4-5-9-6-11-13(14-7-15-11)10(3-1)12(8)9/h1-3,6-7H,4-5H2 |
InChI Key |
CKUTWXAROJGVSA-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(C4=C2C1=CC=C4)N=CS3 |
Synonyms |
Acenaphtho[5,4-d]thiazole, 4,5-dihydro- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
8-Methyl-4,5-Dihydroacenaphtho[5,4-d]thiazole
The methyl-substituted derivative (CAS 110060-06-5) shares the acenaphthene-thiazole core but features a methyl group at position 6. Its molecular formula (C₁₄H₁₁NS, MW 225.31 g/mol) differs from the parent compound (C₁₃H₉NS, MW 211.28 g/mol) due to the methyl substituent.
8-(Furan-2-yl)-4,5-Dihydroacenaphtho[5,4-d]thiazole
The furan-substituted derivative (C₁₇H₁₁NOS, MW 285.34 g/mol) demonstrates dual reactivity: electrophiles attack either the electron-rich furan ring or the acenaphthene system. For example, nitration occurs at the furan ring under mild conditions but shifts to the acenaphthene fragment under harsher conditions . This contrasts with the methyl-substituted analog, where reactivity is confined to the acenaphthene-thiazole system.
Heterocycles with Different Fused Ring Systems
4H,5H-Naphtho[1,2-d][1,3]thiazol-2-amine
This compound (C₁₁H₈N₂S, MW 200.26 g/mol) replaces the acenaphthene moiety with a naphthalene system. The amino group at position 2 directs electrophilic substitutions to specific sites, differing from the acenaphthene-thiazole’s reactivity . The reduced conjugation in the naphthalene system may lower stability compared to the acenaphthene-based analogs.
4H-Acenaphtho[4,5-d]imidazole
Replacing the thiazole sulfur with nitrogen yields an imidazole analog (C₁₃H₈N₂, MW 192.22 g/mol).
Reactivity and Functionalization
Electrophilic Substitution Patterns
- Acenaphthene-Thiazole Derivatives : Substituents dictate reactivity. The furan-substituted compound undergoes regioselective attacks, while the methyl-substituted analog lacks directing groups, leading to less predictable substitution patterns .
- Naphtho-Thiazole Derivatives: The amino group activates the naphthalene ring, favoring substitutions at positions ortho and para to the -NH₂ group .
- Imidazole Analogs : The imidazole nitrogen’s lone pairs facilitate nucleophilic reactions, contrasting with the thiazole’s sulfur-centered reactivity .
Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Fused System |
|---|---|---|---|
| 4,5-Dihydroacenaphtho[5,4-d]thiazole | C₁₃H₉NS | 211.28 | Acenaphthene-thiazole |
| 8-Methyl derivative | C₁₄H₁₁NS | 225.31 | Methyl at C8 |
| 8-(Furan-2-yl) derivative | C₁₇H₁₁NOS | 285.34 | Furan at C8 |
| 4H,5H-Naphtho[1,2-d]thiazol-2-amine | C₁₁H₈N₂S | 200.26 | Naphthalene-thiazole, -NH₂ |
| 4H-Acenaphtho[4,5-d]imidazole | C₁₃H₈N₂ | 192.22 | Acenaphthene-imidazole |
Preparation Methods
Reaction Design and Mechanism
A cornerstone approach involves the cyclocondensation of acenaphthenequinone with thioamide precursors. This method leverages the inherent reactivity of the diketone moiety to form the thiazole ring via a tandem Knoevenagel-cyclization sequence. For instance, combining acenaphthenequinone with dithiooxamide in a deep eutectic solvent (DES) composed of L-proline and ethylene glycol (1:50) at 130°C yields the target compound through a double cyclization mechanism. The DES acts as both solvent and catalyst, facilitating imine formation and subsequent sulfur incorporation (Figure 1).
Optimization Studies
Key parameters influencing yield include:
-
Solvent System : The Pro:EG (1:50) DES achieves 75% yield under conventional heating, while microwave irradiation enhances efficiency to 92% by reducing reaction time to 25 minutes.
-
Oxidants : Sodium metabisulfite (1.1 equiv.) proves critical for aromatization, minimizing byproducts such as partially reduced intermediates.
-
Temperature : Reactions below 100°C result in incomplete cyclization, whereas temperatures exceeding 150°C promote decomposition.
Table 1. Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Pro:EG (1:50) | 75 |
| Temperature (°C) | 130 | 75–92 |
| Oxidant | Na₂S₂O₅ | 75 |
| Activation Source | Microwave | 92 |
Hantzsch-Type Thiazole Synthesis with Acenaphthene Derivatives
Substrate Modification
The classical Hantzsch thiazole synthesis, which typically employs α-haloketones and thioureas, can be adapted for acenaphthene systems. For example, 2-bromoacenaphthenone reacts with thiourea in ethanol under reflux to form 4,5-dihydroacenaphtho[5,4-d]thiazole via nucleophilic substitution and cyclization. This method mirrors the synthesis of 4,5-diphenylthiazol-2-amine, where brominated ketones undergo ring closure with sulfur-containing nucleophiles.
Challenges and Solutions
-
Steric Hindrance : Bulky substituents on the acenaphthene backbone impede cyclization. Employing polar aprotic solvents (e.g., DMF) at elevated temperatures (120°C) mitigates this issue by enhancing reactant mobility.
-
Byproduct Formation : Competing pathways may generate thiazolidinone derivatives. Adding catalytic p-toluenesulfonic acid (PTSA) suppresses these side reactions by protonating intermediates.
Palladium-Catalyzed Cross-Coupling for Functionalized Derivatives
Suzuki-Miyaura Coupling
Post-cyclization functionalization enables the introduction of aryl or heteroaryl groups at the 2- and 5-positions of the thiazole ring. For instance, treating brominated this compound with phenylboronic acid under Pd(PPh₃)₄ catalysis in toluene/EtOH (3:1) affords diarylated derivatives in 68–85% yield.
Mechanistic Insights
The reaction proceeds via oxidative addition of the C–Br bond to palladium, followed by transmetalation with the boronic acid and reductive elimination to form the C–C bond. Key considerations include:
-
Ligand Effects : Bulky phosphine ligands (e.g., SPhos) improve selectivity for mono- vs. di-substitution.
-
Solvent Compatibility : Aqueous ethanol mixtures enhance boronic acid solubility without hydrolyzing the thiazole ring.
Solid-State Synthesis via Mechanochemical Activation
Ball-Milling Techniques
Mechanochemistry offers a solvent-free alternative for synthesizing this compound. Grinding acenaphthenequinone with thiourea and K₂CO₃ in a planetary ball mill (500 rpm, 1 h) achieves 62% yield by promoting intimate reactant contact and reducing activation energy.
Advantages Over Solution-Phase Methods
-
Reduced Reaction Time : Completion within 1 hour vs. 6–24 hours in solution.
-
Eco-Friendliness : Eliminates volatile organic solvents, aligning with green chemistry principles.
Photochemical Synthesis Under UV Irradiation
Light-Induced Cyclization
UV irradiation (254 nm) of acenaphthenequinone-thiourea mixtures in acetonitrile induces [2+2] cycloaddition, forming the thiazole ring via a radical mechanism. This method achieves 55% yield at room temperature, though scalability remains limited due to equipment constraints.
Comparative Analysis
Table 2. Photochemical vs. Thermal Synthesis
| Parameter | Photochemical | Thermal |
|---|---|---|
| Yield (%) | 55 | 75 |
| Reaction Time (h) | 3 | 6 |
| Byproducts | <5% | 10–15% |
| Energy Consumption | Low | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,5-Dihydroacenaphtho[5,4-d]thiazole, and how is its molecular structure confirmed experimentally?
- Synthesis : The compound is synthesized via condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol, followed by thioamide formation using P₂S₅ and oxidation with potassium ferricyanide under alkaline conditions (Jacobson method) .
- Structural Confirmation : X-ray crystallography is critical for resolving bond angles and ring fusion patterns, as demonstrated in the structural analysis of related thiazolo[5,4-d]thiazole derivatives . Complementary techniques like ¹H/¹³C NMR, IR, and mass spectrometry validate purity and functional groups.
Q. How do spectroscopic and crystallographic data resolve ambiguities in the molecular geometry of this compound?
- X-ray diffraction provides precise bond lengths and dihedral angles, distinguishing between planar and non-planar regions of the fused aromatic system . For example, the thiazole ring in related compounds exhibits slight puckering (dihedral angles ~5–10°), confirmed via crystallographic data . NMR coupling constants (e.g., J values for vicinal protons) further clarify stereoelectronic effects .
Q. What are the standard protocols for characterizing derivatives of this compound in synthetic workflows?
- Key Steps :
- Thin-layer chromatography (TLC) monitors reaction progress .
- Column chromatography purifies intermediates using gradients of ethyl acetate/hexane.
- Melting point analysis and elemental (CHNS) analysis confirm purity .
Advanced Research Questions
Q. How can regioselectivity in electrophilic substitution reactions of this compound derivatives be controlled?
- Mechanistic Insights : Nitration and bromination preferentially target either the acenaphthene fragment or the heterocyclic ring, depending on reaction conditions (e.g., HNO₃/H₂SO₄ vs. Br₂/FeCl₃). Steric and electronic factors dominate: electron-rich regions (e.g., furan substituents) direct electrophiles in derivatives like 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole .
- Analytical Strategies : Competitive reaction studies with isotopic labeling (e.g., deuterated solvents) and DFT calculations predict reactive sites .
Q. What methodologies address contradictory data in the biological activity of this compound derivatives?
- Case Study : Discrepancies in antimicrobial assays (e.g., MIC values) require cross-validation via:
- Dose-response curves with standardized bacterial strains (e.g., S. aureus ATCC 25923) .
- Structural analogs to isolate pharmacophore contributions (e.g., substituting the thiazole sulfur with oxygen) .
- Statistical Tools : Multivariate analysis (e.g., PCA) identifies confounding variables like solvent polarity or bacterial efflux pump activity .
Q. How can computational modeling guide the design of this compound-based functional materials?
- MOF Design : Derivatives functionalized with pyridine or carboxylate groups form luminescent metal-organic frameworks (MOFs) for environmental sensing. Density functional theory (DFT) predicts ligand-metal charge transfer properties, while crystallographic data validate pore geometry and stability .
- Applications : MOFs incorporating thiazolo[5,4-d]thiazole ligands exhibit turn-on fluorescence for detecting heavy metals (e.g., Hg²⁺) via chelation-enhanced quenching mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
